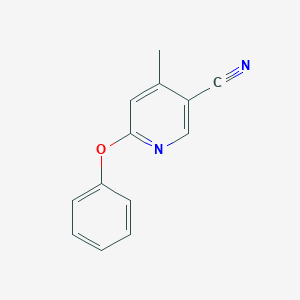
4-Methyl-6-phenoxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile and features a phenoxy group attached to the nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenoxynicotinonitrile typically involves the condensation of 4-methyl-6-phenoxy-3-pyridinecarbonitrile with appropriate reagents. One common method includes the reaction of 4-methyl-6-phenoxy-3-pyridinecarbonitrile with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
化学反应分析
Types of Reactions: 4-Methyl-6-phenoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
4-Methyl-6-phenoxynicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Methyl-6-phenoxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit acetylcholinesterase, thereby affecting neurotransmission. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
- 4-Methyl-6-phenoxy-3-pyridinecarbonitrile
- 6-Phenoxy-2-alkylsulfanyl-4-methylnicotinonitriles
Comparison: 4-Methyl-6-phenoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-methyl-6-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h2-7,9H,1H3 |
InChI 键 |
JQIMVKROXKDWTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C#N)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


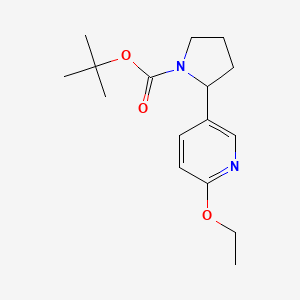
![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
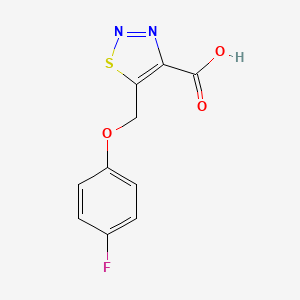

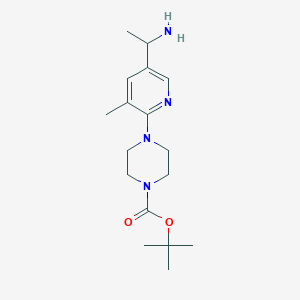



![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
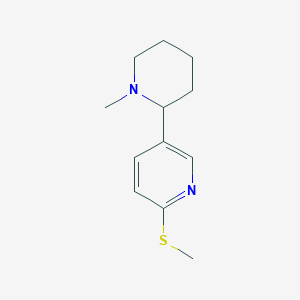
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)

